Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)

1-(3-hydroxy-4-nitro-phenyl)ethanone structure
89942-63-2 structure
Product Name:1-(3-hydroxy-4-nitro-phenyl)ethanone
Numero CAS:89942-63-2
MF:C8H7NO4
MW:181.145482301712
MDL:MFCD06251786
CID:91006
PubChem ID:21719163
Update Time:2025-05-19

1-(3-hydroxy-4-nitro-phenyl)ethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3-Hydroxy-4-nitrophenyl)ethanone
    • Ethanone, 1-(3-hydroxy-4-nitrophenyl)-
    • 1-acetyl-3-hydroxy-4-nitrobenzene
    • 3'-hydroxy-4'-nitro-acetophenone
    • 3-OH-4-NO2-acetophenone
    • 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)
    • Acetophenone, 3′-hydroxy-4′-nitro- (7CI)
    • 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
    • 3-Hydroxy-4-nitroacetophenone
    • 3′-Hydroxy-4′-nitroacetophenone
    • 1-(3-hydroxy-4-nitro-phenyl)ethanone
    • 1-(3-Hydroxy-4-nitrophenyl)-ethanone
    • AS-40023
    • AKOS016007051
    • 3'-Hydroxy-4'-Nitro Acephenone
    • SY240838
    • EN300-1838756
    • 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone
    • 89942-63-2
    • 3'-hydroxy-4'-nitroacetophenone
    • SCHEMBL4305881
    • CS-0094501
    • DTXSID60617310
    • MFCD06251786
    • MDL: MFCD06251786
    • Inchi: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
    • Chiave InChI: LHGMRIVCXMLBNA-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1

Proprietà calcolate

  • Massa esatta: 181.03800
  • Massa monoisotopica: 181.038
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 83.1A^2

Proprietà sperimentali

  • Densità: 1.380
  • Punto di fusione: 69-70 ºC
  • Punto di ebollizione: 340.953 °C at 760 mmHg
  • Punto di infiammabilità: 340.953 °C at 760 mmHg
  • PSA: 83.12000
  • LogP: 2.02620

1-(3-hydroxy-4-nitro-phenyl)ethanone Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

1-(3-hydroxy-4-nitro-phenyl)ethanone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019113321-1g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
1g
$204.75 2023-08-31
Alichem
A019113321-5g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
5g
$735.57 2023-08-31
Alichem
A019113321-25g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
25g
$2339.26 2023-08-31
Fluorochem
229917-1g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
1g
£220.00 2022-02-28
Fluorochem
229917-5g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
5g
£768.00 2022-02-28
TRC
A433815-50mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2
50mg
$ 70.00 2022-06-08
TRC
A433815-100mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2
100mg
$ 95.00 2022-06-08
TRC
A433815-500mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2
500mg
$ 340.00 2022-06-08
Chemenu
CM280518-250mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
250mg
$84 2022-05-27
Chemenu
CM280518-1g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
1g
$181 2022-05-27

1-(3-hydroxy-4-nitro-phenyl)ethanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile ,  Water ;  7 h, 70 °C
Riferimento
Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics
Gao, Feixue; Hua, Ruimao, Inorganica Chimica Acta, 2005, 358(13), 4045-4048

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetic anhydride ;  10 min, rt
1.2 Reagents: Nitric acid Solvents: Water ;  0 °C; 30 min, 60 °C
Riferimento
An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR
Wachter, Nanette M.; Khouryawad, Nicole Wedad; Tarbox, Haley E., ACS Symposium Series, 2021, 1376, 67-78

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Prussian blue ;  150 s, rt
Riferimento
Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions
Pasnoori, Srinivas; Kamatala, Chinna Rajanna; Mukka, Satish Kumar; Kancharla, Rajendar Reddy, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Acetonitrile ;  -5 °C
1.2 Reagents: Potassium nitrate ;  2 - 3 min, 2 bar, 100 °C
Riferimento
Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions
Kumar, M. Satish; Reddy, K. Rajendar; Rajanna, K. C.; Venkanna, P.; Krishnaiah, G., Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  90 s, 150 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions
Venkatesham, N.; Reddy, K. Rajendar; Rajanna, K. C.; Veerasomaiah, P., Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate ,  Polyethylene glycol Solvents: Acetonitrile ;  65 s, rt
Riferimento
PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2
Krishnaiah, Ganga; Rajanna, Kamatala Chinna; Srinivas, Pasnoori; Chary, Voruvala Sudhakar, Current Catalysis, 2016, 5(1), 11-24

1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials

1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti